Dipotassium;dihydroxy(dioxido)silane

Description

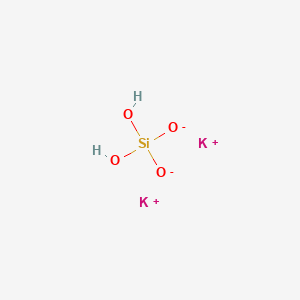

Dipotassium;dihydroxy(dioxido)silane (IUPAC name: dipotassium; dioxido(oxo)silane) is an inorganic compound with the chemical formula K₂SiO₃, commonly referred to as potassium silicate. It is characterized by a silicon atom bonded to three oxygen atoms and two hydroxyl groups, with potassium cations balancing the charge. This compound exists as a white crystalline solid and is highly soluble in water, forming alkaline solutions (pH ~11–12) .

Potassium silicate is industrially significant, used in fertilizers (as a source of soluble silicon for plants), cement formulations, and corrosion inhibitors due to its ability to form protective silicate layers on metal surfaces . Its structure consists of a tetrahedral SiO₄ unit with two oxygen atoms replaced by hydroxyl groups and charge-balanced by potassium ions.

Properties

Molecular Formula |

H2K2O4Si |

|---|---|

Molecular Weight |

172.30 g/mol |

IUPAC Name |

dipotassium;dihydroxy(dioxido)silane |

InChI |

InChI=1S/2K.H2O4Si/c;;1-5(2,3)4/h;;1-2H/q2*+1;-2 |

InChI Key |

GWLHZBCSYLIXFK-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Laboratory Synthesis

The primary laboratory method for synthesizing dipotassium silicate involves the direct reaction between silica (silicon dioxide, SiO₂) and potassium hydroxide (KOH). This reaction is typically conducted under elevated temperatures to ensure complete conversion:

$$

\text{SiO}2 + 2 \text{KOH} \rightarrow \text{K}2\text{SiO}3 + \text{H}2\text{O}

$$

- Reaction Conditions: Elevated temperatures are essential to drive the reaction forward and achieve high yields of potassium silicate.

- Product Characteristics: The product is a white crystalline solid, highly soluble in water, producing alkaline solutions with pH values around 11 to 12.

This method is well-suited for small-scale synthesis and research purposes due to its straightforward reaction scheme and availability of reagents.

Industrial Production

Industrial-scale production of dipotassium silicate predominantly employs a fusion process involving potassium carbonate (K₂CO₃) and silica sand (SiO₂). This method is favored for its scalability and efficiency:

$$

\text{K}2\text{CO}3 + \text{SiO}2 \xrightarrow{\text{High Temperature}} \text{K}2\text{SiO}3 + \text{CO}2

$$

- Process Description: Potassium carbonate and silica sand are heated together at high temperatures, leading to the formation of dipotassium silicate and the release of carbon dioxide gas.

- Advantages: This fusion process is cost-effective and suitable for large-scale manufacturing, producing high-purity potassium silicate.

- Applications: The product is used extensively in fertilizers as a source of soluble silicon, in cement formulations to improve durability, and as corrosion inhibitors by forming protective silicate layers on metals.

Additional Notes on Preparation

- The potassium silicate structure involves a tetrahedral silicon atom bonded to oxygen atoms, with hydroxyl groups replacing some oxygen atoms, balanced by potassium ions.

- The aqueous solutions formed are strongly alkaline, which is a critical property for its industrial applications.

- Purity and physical form (white crystalline solid) are important quality parameters controlled during production to meet application-specific standards.

Research Findings and Perspectives

- The fusion method remains the industrial standard due to its balance of cost, yield, and scalability.

- Laboratory synthesis provides a controlled environment to study reaction kinetics and optimize conditions for specialty potassium silicate formulations.

- The compound's solubility and alkaline nature are exploited in various sectors, emphasizing the importance of consistent preparation methods to ensure product performance.

- No alternative preparation methods with higher efficiency or lower cost have yet surpassed the fusion process in industrial contexts.

Summary Table of Preparation Methods for Dipotassium;dihydroxy(dioxido)silane

| Aspect | Laboratory Method | Industrial Fusion Process |

|---|---|---|

| Reactants | Silica (SiO₂) + Potassium hydroxide (KOH) | Potassium carbonate (K₂CO₃) + Silica (SiO₂) |

| Temperature | Elevated (specific temperature varies) | High temperature (fusion conditions) |

| Reaction Type | Neutralization and condensation | Fusion and solid-state reaction |

| By-products | Water (H₂O) | Carbon dioxide (CO₂) |

| Product Form | White crystalline solid | White crystalline solid |

| Scale | Laboratory scale | Industrial scale |

| Applications | Research, specialty formulations | Fertilizers, cement additives, corrosion inhibitors |

| Advantages | Simple, direct reaction | Cost-effective, scalable, high yield |

| Limitations | Less scalable, requires heating | Requires high-temperature equipment |

Chemical Reactions Analysis

Types of Reactions

Dipotassium silicate undergoes various chemical reactions, including:

Acid-Base Reactions: When exposed to acids, dipotassium silicate reacts to form silica and the corresponding potassium salts.

Hydrolysis: In aqueous solutions, dipotassium silicate can hydrolyze to form silicic acid and potassium hydroxide.

Common Reagents and Conditions

Acids: Common acids used in reactions with dipotassium silicate include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).

Alkaline Conditions: The compound is stable under alkaline conditions but reacts readily with acids.

Major Products Formed

Silica (SiO₂): Formed when dipotassium silicate reacts with acids.

Potassium Salts: Such as potassium chloride (KCl) or potassium sulfate (K₂SO₄), depending on the acid used.

Scientific Research Applications

Dipotassium silicate has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in various chemical reactions and as a source of silicon in synthesis processes.

Biology: Employed in studies related to plant biology, where it is used to enhance plant growth and resistance to diseases.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.

Industry: Utilized in the production of cement, ceramics, and as a corrosion inhibitor in metal cleaning formulations

Mechanism of Action

The mechanism by which dipotassium silicate exerts its effects is primarily through its high alkalinity and ability to form silicate structures. In biological systems, it enhances the structural integrity of plant cell walls by providing silicon, which strengthens the cell walls and improves resistance to environmental stressors .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthesis Optimization : Potassium silicate is synthesized by fusing silica (SiO₂) with potassium carbonate (K₂CO₃) at high temperatures (~1200°C). Impurities (e.g., fluoride) can reduce its efficacy in radiopharmaceutical labeling, necessitating high-purity precursors .

- Spectroscopic Analysis : FT-IR and NMR studies of dihydroxy derivatives (e.g., salicylic acid) reveal that spatial orientation of hydroxyl groups influences stability—a principle applicable to silicate modification strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.